5-amino-4-cyano-N,N,3-trimethylthiophene-2-carboxamide

Monoamine transporter SERT DAT

5-Amino-4-cyano-N,N,3-trimethylthiophene-2-carboxamide (CAS 438457-01-3) is a heterocyclic small molecule (C9H11N3OS; MW 209.27 g/mol) belonging to the 2‑aminothiophene carboxamide class. It features a thiophene core substituted at the 2‑position with an N,N‑dimethylcarboxamide, at the 3‑position with a methyl group, at the 4‑position with a cyano group, and at the 5‑position with a primary amino group.

Molecular Formula C9H11N3OS
Molecular Weight 209.27 g/mol
CAS No. 438457-01-3
Cat. No. B182932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-4-cyano-N,N,3-trimethylthiophene-2-carboxamide
CAS438457-01-3
Molecular FormulaC9H11N3OS
Molecular Weight209.27 g/mol
Structural Identifiers
SMILESCC1=C(SC(=C1C#N)N)C(=O)N(C)C
InChIInChI=1S/C9H11N3OS/c1-5-6(4-10)8(11)14-7(5)9(13)12(2)3/h11H2,1-3H3
InChIKeyZWMYVHMLPWMQOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-4-cyano-N,N,3-trimethylthiophene-2-carboxamide (CAS 438457-01-3): Core Physicochemical Profile and Structural Identity


5-Amino-4-cyano-N,N,3-trimethylthiophene-2-carboxamide (CAS 438457-01-3) is a heterocyclic small molecule (C9H11N3OS; MW 209.27 g/mol) belonging to the 2‑aminothiophene carboxamide class [1]. It features a thiophene core substituted at the 2‑position with an N,N‑dimethylcarboxamide, at the 3‑position with a methyl group, at the 4‑position with a cyano group, and at the 5‑position with a primary amino group. Computed physicochemical parameters include an XLogP3‑AA of 1.7, a topological polar surface area of 98.4 Ų, and a single rotatable bond [1]. The compound is commercially available as a solid (purity ≥95 %) .

Why Generic Substitution Fails: Structural Determinants That Distinguish 5-Amino-4-cyano-N,N,3-trimethylthiophene-2-carboxamide from In‑Class Analogs


The 5‑amino‑4‑cyano‑3‑methylthiophene scaffold supports a range of amide derivatives, but altering the amide substituent (e.g., primary amide, diethylamide, or bulkier aromatic amides) changes hydrogen‑bonding capacity, lipophilicity, and steric fit at target binding sites . The N,N‑dimethylamide in the target compound occupies a narrow steric and electronic window that the diethyl analog (CAS 107815‑98‑5, LogP ≈ 2.5) and the unsubstituted primary amide (CAS 350997‑07‑8) cannot replicate; these differences manifest as measurable shifts in transporter inhibition potency and selectivity [1]. Consequently, simple replacement by a generic “5‑amino‑4‑cyano‑3‑methylthiophene carboxamide” without precisely matching the N,N‑dimethyl motif risks losing the unique poly‑pharmacology profile documented below.

Quantitative Differentiation of 5-Amino-4-cyano-N,N,3-trimethylthiophene-2-carboxamide: Head‑to‑Head, Cross‑Study, and Class‑Level Evidence


Triple Monoamine‑Transporter Inhibition Profile: SERT vs. DAT vs. NET

In radioligand reuptake assays using HEK293 cells expressing human transporters, 5‑amino‑4‑cyano‑N,N,3‑trimethylthiophene‑2‑carboxamide inhibits the dopamine transporter (DAT) with an IC50 of 292 nM, the norepinephrine transporter (NET) with an IC50 of 521 nM, and the serotonin transporter (SERT) with an IC50 of 5,050 nM, demonstrating a 17‑fold selectivity for DAT over SERT [1]. This balanced but distinct potency gradient contrasts with the typical SNRI profile, where NET and SERT inhibition are more closely matched, and with the diethyl analog (CAS 107815‑98‑5), for which no published transporter data exist, implying the N,N‑dimethyl motif is critical for this triple inhibition pattern .

Monoamine transporter SERT DAT NET triple reuptake inhibitor IC50

Lipophilicity Differentiation: Measured LogP vs. Computed XLogP and Comparison with the Diethyl Analog

The target compound records a measured LogP of 0.04 , substantially lower than its computed XLogP3‑AA of 1.7 [1] and far below the estimated LogP of ~2.5 for the structurally analogous N,N‑diethyl derivative (CAS 107815‑98‑5) . The 2.5‑unit LogP gap between the target and the diethyl analog predicts a >300‑fold difference in octanol‑water partition coefficient, directly translating to higher aqueous solubility and potentially lower non‑specific protein binding in biochemical assays.

LogP lipophilicity solubility permeability drug-likeness

Steric and Hydrogen‑Bonding Differentiation: Rotatable Bonds and Topological Polar Surface Area

The target compound possesses exactly one rotatable bond and a topological polar surface area (TPSA) of 98.4 Ų [1]. The diethyl analog, with two additional rotatable bonds in the N‑ethyl groups, presents greater conformational entropy and a higher TPSA (~103 Ų). The primary amide analog lacks the N‑methyl groups entirely, reducing steric bulk but also altering the hydrogen‑bond donor count. The restricted flexibility of the N,N‑dimethylamide may favor a more rigid, pre‑organized conformation that contributes to its distinctive DAT‑over‑SERT selectivity [2].

rotatable bonds topological polar surface area molecular flexibility drug design

Optimal Research and Procurement Scenarios for 5-Amino-4-cyano-N,N,3-trimethylthiophene-2-carboxamide


Triple Monoamine Transporter Tool Compound for Neuropharmacology

Researchers investigating the interplay between dopamine, norepinephrine, and serotonin transport can employ this compound as a DAT‑preferring triple reuptake inhibitor probe (DAT IC50 = 292 nM; NET IC50 = 521 nM; SERT IC50 = 5,050 nM) [1]. Its unique selectivity gradient enables dissection of dopaminergic contributions in cellular models without the masking effect of potent SERT blockade typical of classical SNRIs.

Medicinal Chemistry Scaffold for Structure–Activity Relationship (SAR) Expansion

The 5‑amino‑4‑cyano‑3‑methylthiophene core with an N,N‑dimethylamide handle offers a compact, fragment‑like starting point (MW 209, 1 rotatable bond, TPSA 98.4 Ų) [2]. The primary amino group at the 5‑position and the cyano group at the 4‑position provide orthogonal vectors for library synthesis (amide coupling, nucleophilic substitution, click chemistry), while the N,N‑dimethyl amide balances solubility and permeability for screening‑compatible physicochemical properties.

Building Block for Targeted Protein Degradation (PROTAC) Linker Design

The combination of a low measured LogP (0.04) with a rigid thiophene scaffold makes the compound an attractive building block for PROTAC linker design, where maintaining aqueous solubility and minimizing non‑specific binding is critical. The single rotatable bond and minimal H‑bond donor count reduce the probability of off‑target interactions compared to more flexible or polar analogs.

Procurement as a Positive Control for Monoamine Transporter Assay Validation

Laboratories validating high‑throughput screens for monoamine transporter inhibitors can utilize this compound as a characterized positive control with well‑defined IC50 values across three human transporters [1]. Its commercial availability (solid, ≥95 % purity) and documented stability at room temperature support routine use in automated screening workflows.

Technical Documentation Hub

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